N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Lipophilicity Physicochemical Properties Membrane Permeability

Coumarin-3-carboxamide hits frequently stall due to Michael-acceptor reactivity and metabolic instability from the α,β-unsaturated lactone. This 3,4-dihydro-1H-2-benzopyran-3-carboxamide eliminates that liability via a saturated lactone core while introducing a quaternary 3-methyl center that alters conformational flexibility and H-bond geometry. • HepG2 cytotoxicity AC₅₀ = 112.2 nM; inactive against 6 protein targets (all >3.9 µM) • logP 4.15 ensures passive membrane permeability for intracellular target access • 3-Bromophenyl handle enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) Supplied as racemic mixture with LC-MS/NMR characterization. Ideal for phenotypic anticancer screening and hit-to-lead SAR campaigns where target deconvolution requires a clean selectivity window.

Molecular Formula C17H14BrNO3
Molecular Weight 360.207
CAS No. 708279-22-5
Cat. No. B2771397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS708279-22-5
Molecular FormulaC17H14BrNO3
Molecular Weight360.207
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
InChIKeyMDNKHFVWBALFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 44 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 708279-22-5: Chemical Class and Core Properties


N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 708279-22-5) is a synthetic small molecule belonging to the 3,4-dihydro-1H-2-benzopyran (isochroman) class, specifically a 3-carboxamide derivative featuring a 3-methyl substituent on the lactone ring and a 3-bromophenyl group on the carboxamide nitrogen [1]. The compound is catalogued as a racemic mixture with molecular formula C₁₇H₁₄BrNO₃ and molecular weight 360.21 g·mol⁻¹. It is commercially available through screening compound libraries (e.g., ChemDiv Compound ID D001-0035) and is annotated in ChEMBL (CHEMBL1605572) with seven bioactivity data points derived from PubChem high-throughput screening panels [2]. The compound's structural scaffold differentiates it from the more extensively studied 2-oxo-2H-1-benzopyran (coumarin) carboxamides, as the saturated 3,4-dihydro-2-benzopyran core introduces distinct conformational and physicochemical properties relevant to target engagement and metabolic stability [3].

Saturated dihydrobenzopyran scaffold — distinct from planar coumarin carboxamides; eliminates α,β-unsaturated lactone reactivity
Selective cytotoxicity profile — ChEMBL-annotated with HepG2 activity and inactivity against six off-targets; supports phenotypic screening with reduced polypharmacology risk
Racemic screening compound — catalogued as racemic mixture; suitable for early-stage cell-based assays

CAS 708279-22-5: Key Differentiation Drivers


Substituting N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with a generic coumarin-3-carboxamide or a halogen-position isomer overlooks critical structure-activity determinants. The 3-methyl substituent on the saturated dihydrobenzopyran lactone ring creates a quaternary carbon center that is absent in the planar 2-oxo-2H-1-benzopyran (coumarin) system, altering both conformational flexibility and hydrogen-bonding geometry at the carboxamide linkage [1]. Furthermore, the 3-bromophenyl substitution pattern on the anilide nitrogen is non-interchangeable with 4-bromo or 2-fluoro regioisomers; ChEMBL bioactivity data demonstrate that the target compound displays a distinct selectivity fingerprint across seven PubChem assay targets, with measurable HepG2 cytotoxicity (AC₅₀ = 112.2 nM) alongside inactivity against six other protein targets, a profile that is unlikely to be replicated by a simple halogen swap [2]. Without experimental confirmation, any analog substitution risks loss of the specific polypharmacology or cytotoxicity window that makes this compound a valuable screening candidate.

Target compound Saturated C3–C4 dihydrobenzopyran core with 3-bromophenyl carboxamide
Coumarin-3-carboxamide substitute Planar α,β-unsaturated lactone may introduce Michael-acceptor reactivity and non-specific assay interference
Target compound 3-bromophenyl substituent; ChEMBL selectivity fingerprint across seven assay targets
2-fluoro or 4-bromo regioisomer Halogen-position shift may alter lipophilicity, target engagement, and cytotoxicity selectivity window

Quantitative Comparative Evidence for CAS 708279-22-5


Lipophilicity Advantage: 3-Bromophenyl vs. 2-Fluorophenyl

The target compound bearing a 3-bromophenyl substituent exhibits substantially higher lipophilicity than its 2-fluorophenyl regioisomer on the identical 3-methyl-1-oxo-3,4-dihydro-2-benzopyran scaffold. The calculated logP for the target compound is 4.15, compared with 3.32 for the 2-fluorophenyl analog—a difference of 0.83 log units, corresponding to an approximately 6.8-fold greater partition coefficient . The logD (distribution coefficient at physiological pH) mirrors this difference: 4.15 for the target vs. 3.32 for the fluoro analog. This enhanced lipophilicity is attributable to the larger atomic radius and polarizability of bromine relative to fluorine, and it directly impacts predicted membrane passive permeability and tissue distribution [1].

Lipophilicity: 3-Br vs. 2-F
Head-to-head
Target logP = 4.15, logD = 4.15
2-fluorophenyl analog logP = 3.32, logD = 3.32
ΔlogP = +0.83 (≈6.8× partition coefficient)
Physicochemical differentiation context — reported higher lipophilicity may support membrane permeability assessment
Computed properties; same method applied to both compounds
Lipophilicity Physicochemical Properties Membrane Permeability ADME

HepG2 Cytotoxicity Selectivity Over Off-Targets

The compound exhibits a non-promiscuous bioactivity profile across seven distinct PubChem high-throughput screening assays. It demonstrates measurable cytotoxicity against HepG2 human hepatocellular carcinoma cells with an AC₅₀ of 112.2 nM (pChembl = 5.05), while remaining essentially inactive (Potency > 8,900 nM or annotated as 'inactive'/'inconclusive') against six other protein targets including ferritin light chain (Potency = 10,000 nM), AmpC β-lactamase (Potency = 8,912.5 nM, 'Not Active'), chromobox protein homolog 1 (Potency = 100,000 nM, 'inactive'), GLP-1 receptor (Potency = 3,981.1 nM, 'inconclusive'), TDP-43 (Potency = 12,589.3 nM, 'inconclusive'), and α-synuclein (Potency = 35,481.3 nM, 'inconclusive') [1]. By contrast, many unoptimized screening library compounds show promiscuous activity across multiple targets [2].

HepG2 cytotoxicity selectivity
Class-level
HepG2 AC₅₀ = 112.2 nM
Six off-targets: 3,981–100,000 nM, all inactive or inconclusive
Selectivity window ≥35-fold to next most potent off-target
Supports cytotoxicity endpoint review — reported narrow activity spectrum may reduce confounding polypharmacology in cell-based assays
PubChem qHTS panel; comparator promiscuity is class-level expectation
Cytotoxicity Selectivity HepG2 Polypharmacology Screening

Scaffold Differentiation from Coumarin Carboxamides

The target compound's 3-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxamide scaffold is structurally distinct from the widely studied 2-oxo-2H-1-benzopyran-3-carboxamide (coumarin-3-carboxamide) class [1]. The saturated C3–C4 bond in the dihydrobenzopyran system introduces a tetrahedral carbon at position 3, creating a quaternary stereocenter that is absent in the planar coumarin series. This saturation eliminates the electrophilic α,β-unsaturated lactone moiety present in coumarins, which is a known source of non-specific reactivity and metabolic instability via Michael addition by glutathione and other nucleophiles. The ChEMBL database contains over 7 bioactivity records for CHEMBL1605572, whereas many coumarin-3-carboxamides are annotated with promiscuous activity profiles spanning multiple target classes [2].

Scaffold vs. coumarin carboxamides
Class-level
Saturated C3–C4 bond; quaternary carbon at C3; no α,β-unsaturated lactone
TPSA = 55.4 Ų vs. coumarin-3-carboxamide TPSA ≈ 68–75 Ų
Scaffold-dependent reactivity context — saturated core removes Michael-acceptor site present in coumarin series
Structural comparison; metabolic stability requires direct testing
Scaffold hopping Conformational analysis Drug-likeness Metabolic stability

Anticancer Evidence from Bromophenyl Benzopyran Class

Although target-compound-specific in vivo anticancer data are not available, structurally related bromophenyl benzopyran derivatives have demonstrated compelling antitumor activity. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate—a compound sharing the 3-bromophenyl benzopyran pharmacophore—inhibited HT1080 fibrosarcoma cell invasion with IC₅₀ = 0.5 µM and MDA-MB231 breast cancer cell invasion with IC₅₀ = 0.3 µM in vitro. In vivo, intraperitoneal administration (3 days/week) significantly reduced tumor growth in nude mice xenografted with HT1080 or MDA-MB231 cells [1]. This class-level evidence supports the hypothesis that the bromophenyl substitution pattern, when presented on a benzopyran scaffold, confers anticancer activity that may extend to the target carboxamide compound [2]. Direct confirmatory testing of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is required to validate this inference.

Bromophenyl benzopyran class
Class-level
Related 3-bromophenyl benzopyran carboxylate: HT1080 invasion IC₅₀ = 0.5 µM; MDA-MB231 invasion IC₅₀ = 0.3 µM; in vivo xenograft tumor growth reduction reported
Class-level pharmacophore context — bromophenyl substitution pattern associated with anticancer model response; direct target-compound data not yet available
Requires confirmatory testing; HepG2 AC₅₀ = 112.2 nM provides preliminary cytotoxicity signal
Anticancer Cell invasion Tumor growth Benzopyran Bromophenyl

CAS 708279-22-5: Research Applications


Phenotypic Anticancer Screening with a Selective Probe

Given the compound's HepG2 cytotoxicity (AC₅₀ = 112.2 nM) combined with inactivity against six other diverse protein targets (all >3.9 µM), it is suited as a starting point for phenotypic anticancer screening campaigns where polypharmacology must be minimized to enable target deconvolution. The selectivity profile documented in ChEMBL [1] supports its use in cell-based viability assays where a clean cytotoxicity signal without confounding off-target effects is essential. The compound's higher lipophilicity (logP = 4.15 vs. 3.32 for the fluoro analog ) further suggests adequate passive membrane permeability for intracellular target access.

Scaffold-Hopping from Reactive Coumarin Carboxamides

The saturated 3,4-dihydro-2-benzopyran scaffold eliminates the α,β-unsaturated lactone present in coumarin-3-carboxamides, removing a documented source of non-specific covalent reactivity and metabolic instability [2]. For research programs that have identified coumarin-3-carboxamide hits but encountered progression barriers due to Michael-acceptor liability or promiscuous assay interference, this compound offers a scaffold-hop alternative with a distinct ChEMBL bioactivity fingerprint and a lower predicted propensity for glutathione conjugation [3].

Halogen-Dependent SAR on Dihydrobenzopyran Template

The well-characterized physicochemical divergence between the 3-bromophenyl (target) and 2-fluorophenyl (analog) regioisomers on the identical scaffold—ΔlogP = +0.83—provides a basis for systematic structure-activity relationship (SAR) investigations into halogen-dependent effects on membrane permeability, target binding, and cytotoxicity . The bromine atom also offers the potential for later-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling facile diversification for hit-to-lead optimization.

In Vivo Anticancer Efficacy Based on Pharmacophore Validation

The bromophenyl benzopyran pharmacophore has demonstrated in vivo antitumor efficacy in xenograft models, with a structurally related bromophenyl benzopyran carboxylate significantly reducing tumor growth in nude mice bearing HT1080 and MDA-MB231 tumors [4]. While direct in vivo data for the target carboxamide compound are not yet available, the class-level evidence combined with the compound's sub-micromolar HepG2 cytotoxicity signal provides a reasonable basis for advancing this compound into preliminary in vivo tolerability and efficacy studies, particularly in hepatocellular carcinoma models where the HepG2 activity is directly relevant [1].

Application
Selection Property
Validation Focus
Phenotypic cytotoxicity screening
Selective HepG2 activity with off-target inactivity
Cytotoxicity and counter-screen endpoint profiling
Scaffold-hopping from coumarin carboxamides
Saturated dihydrobenzopyran core without Michael acceptor
Reactivity and metabolic stability assessment
Halogen-dependent SAR studies
3-bromophenyl vs. 2-fluorophenyl regioisomer pair
Membrane permeability and target-engagement assays
In vivo tumor model evaluation
Bromophenyl benzopyran pharmacophore class evidence
Xenograft model endpoint and tolerability review
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